Tetrachloropropene

Description

The exact mass of the compound 1,1,2,3-Tetrachloropropene is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Chlorinated - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

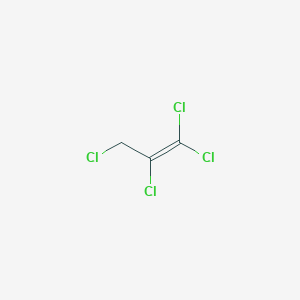

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,3-tetrachloroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Cl4/c4-1-2(5)3(6)7/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMGQVBVEWTXECF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=C(Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2051475 | |

| Record name | 1,1,2,3-Tetrachloropropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; [IUCLID] | |

| Record name | 1-Propene, 1,1,2,3-tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,2,3-Tetrachloropropene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2695 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

2.67 [mmHg], Vapor pressure= 2.67 mm Hg at 25 °C /extrapolated from experimentally-derived coefficients/ | |

| Record name | 1,1,2,3-Tetrachloropropene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2695 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,1,2,3-TETRACHLOROPROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6827 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

10436-39-2, 60320-18-5 | |

| Record name | 1,1,2,3-Tetrachloro-1-propene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10436-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,2,3-Tetrachloropropene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010436392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, tetrachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060320185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, 1,1,2,3-tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,2,3-Tetrachloropropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2,3-tetrachloropropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.824 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,2,3-TETRACHLOROPROPENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/413S8C56GB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,1,2,3-TETRACHLOROPROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6827 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Isomers of Tetrachloropropene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of tetrachloropropene, a group of chlorinated alkenes with the chemical formula C₃H₂Cl₄. This document details their physical and chemical properties, experimental protocols for their synthesis, and a visualization of the key synthetic pathways. The information presented is intended to support research and development activities in the chemical and pharmaceutical sciences.

Isomers of this compound

Several structural and geometric isomers of this compound exist, each with unique properties. The primary isomers discussed in this guide are:

-

1,1,2,3-Tetrachloropropene

-

1,1,3,3-Tetrachloropropene

-

1,2,3,3-Tetrachloropropene

-

2,3,3,3-Tetrachloropropene

-

1,3,3,3-Tetrachloropropene

Physicochemical Properties

The following table summarizes the known physicochemical properties of the this compound isomers. Data has been compiled from various sources and is presented for comparative analysis.

| Property | 1,1,2,3-Tetrachloropropene | 1,1,3,3-Tetrachloropropene | 1,2,3,3-Tetrachloropropene | 2,3,3,3-Tetrachloropropene |

| CAS Number | 10436-39-2[1] | 18611-43-3[2] | 20589-85-9[3] | 16500-91-7[4] |

| Molecular Weight | 179.86 g/mol [5] | 179.9 g/mol [6] | 179.9 g/mol | 179.9 g/mol [4] |

| Boiling Point | 162 °C @ 743 mmHg[7], 167.1 °C[8] | 176.1 °C @ 760 mmHg[9] | No data available | No data available |

| Density | 1.5498 g/mL @ 20 °C[7], 1.5409 g/mL[8] | 1.532 g/cm³[9] | No data available | No data available |

| Refractive Index | 1.5202 @ 20 °C[7], 1.5121 (estimate)[8] | 1.511[9] | No data available | No data available |

| Appearance | Colorless oily liquid[8] | Colorless to yellowish liquid[6] | No data available | No data available |

| Solubility | Soluble in chloroform and carbon tetrachloride[8] | No data available | No data available | No data available |

| Vapor Pressure | 4.676 kPa @ 74.8 °C[8] | 1.49 mmHg @ 25 °C[9] | No data available | No data available |

| Flash Point | No data available | 64 °C[9] | No data available | No data available |

Experimental Protocols

Detailed methodologies for the synthesis of key this compound isomers are outlined below. These protocols are based on established patent literature and provide a foundation for laboratory-scale synthesis.

Protocol 1: Synthesis of 1,1,2,3-Tetrachloropropene

The synthesis of 1,1,2,3-tetrachloropropene can be achieved through a multi-step process starting from the reaction of ethylene with carbon tetrachloride.[10]

Step 1: Synthesis of 1,1,1,3-Tetrachloropropane

-

Charge a reaction vessel with carbon tetrachloride, a source of metallic iron (activator), and a promoter (e.g., trialkyl phosphite or a phosphorus(V) compound with a phosphoryl group).

-

Introduce ethylene into the liquid phase.

-

Maintain the reaction temperature between 50°C and 150°C, preferably 70°C to 130°C.[11]

Step 2: Dehydrochlorination of 1,1,1,3-Tetrachloropropane

-

Slowly add a caustic solution to the 1,1,1,3-tetrachloropropane containing a phase transfer catalyst.

-

Agitate the reaction mixture at a temperature between 40°C and 80°C, preferably 50°C to 75°C.[10]

-

After the addition is complete, continue stirring at the reaction temperature, then cool the mixture.

-

Separate and discard the aqueous phase. The organic phase contains a mixture of 1,1,3- and 3,3,3-trichloropropene.

Step 3: Chlorination of Trichloropropene Mixture

-

Chlorinate the trichloropropene mixture from the previous step, preferably in the presence of ultraviolet light, to produce 1,1,1,2,3-pentachloropropane.

Step 4: Dehydrochlorination of 1,1,1,2,3-Pentachloropropane

-

Dehydrochlorinate the 1,1,1,2,3-pentachloropropane using a base to produce a mixture of 1,1,2,3- and 2,3,3,3-tetrachloropropenes.

Step 5: Isomerization of 2,3,3,3-Tetrachloropropene

-

Contact the mixture of tetrachloropropenes with a Lewis acid catalyst, such as anhydrous ferric chloride, to effect the allylic rearrangement of 2,3,3,3-tetrachloropropene to the desired 1,1,2,3-tetrachloropropene.[11] This isomerization can be quantitative.[11]

Protocol 2: Synthesis of 1,1,3,3-Tetrachloropropene

1,1,3,3-Tetrachloropropene can be synthesized via the dehydrochlorination of 1,1,1,3,3-pentachloropropane.[12]

Step 1: Synthesis of 1,1,1,3,3-Pentachloropropane

-

Combine vinyl chloride, carbon tetrachloride, iron powder, and an organophosphate (e.g., tributylphosphate) in a reaction vessel.

-

The reaction, known as the Kharasch reaction, is typically carried out at temperatures ranging from 80°C to 125°C.[12]

Step 2: Dehydrochlorination of 1,1,1,3,3-Pentachloropropane

-

Perform a reactive distillation of the 1,1,1,3,3-pentachloropropane in the presence of ferric chloride.

-

The dehydrochlorination reaction produces 1,1,3,3-tetrachloropropene and hydrogen chloride, which are continuously removed from the reaction zone by distillation.[12]

-

The reactive distillation can be conducted at temperatures between 60°C and 160°C, with a preferred range of 80°C to 100°C.[12]

Visualization of Synthetic Pathway

The following diagram illustrates the multi-step synthesis of 1,1,2,3-tetrachloropropene, highlighting the key intermediates and reaction types.

Caption: Synthesis pathway of 1,1,2,3-Tetrachloropropene.

References

- 1. 1,1,2,3-Tetrachloropropene | SIELC Technologies [sielc.com]

- 2. 1,1,3,3-Tetrachloropropene | C3H2Cl4 | CID 5324889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,2,3,3-Tetrachloro-propene | C3H2Cl4 | CID 30191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Propene, 2,3,3,3-tetrachloro- | C3H2Cl4 | CID 588742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 10436-39-2 [chemicalbook.com]

- 6. 1,1,3,3-Tetrachloroprop-1-ene|Research Chemical [benchchem.com]

- 7. CAS 10436-39-2 | 1300-5-08 | MDL MFCD01024427 | 1,1,2,3-Tetrachloropropene | SynQuest Laboratories [synquestlabs.com]

- 8. chembk.com [chembk.com]

- 9. 1,1,3,3-Tetrachloroprop-1-ene|lookchem [lookchem.com]

- 10. US4650914A - Process for producing 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]

- 11. EP0131560B1 - Process for producing 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]

- 12. US20170081263A1 - Method for making 1,1,3,3-tetrachloropropene - Google Patents [patents.google.com]

1,1,2,3-tetrachloropropene chemical and physical properties.

An In-depth Technical Guide to 1,1,2,3-Tetrachloropropene

Introduction

1,1,2,3-Tetrachloropropene (CAS No. 10436-39-2), also known by synonyms such as HCC-1230xa and 4CPe, is a chlorinated hydrocarbon with the molecular formula C₃H₂Cl₄.[1] It presents as a colorless to light yellow, oily liquid with a strong, characteristic odor.[1][2] This compound serves as a significant chemical intermediate, notably in the synthesis of the herbicide triallate.[2][3] Due to its chemical structure and reactive nature, it is classified as a hazardous substance, necessitating stringent safety and handling protocols.

Chemical and Physical Properties

The fundamental chemical and physical properties of 1,1,2,3-tetrachloropropene are summarized below. The data has been compiled from various sources to provide a comprehensive overview for research and development applications.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₂Cl₄ | [1] |

| Molecular Weight | 179.86 g/mol | [1][2] |

| Appearance | Colorless or light yellow oily liquid | [2][4] |

| Odor | Strong, characteristic odor | [1] |

| Boiling Point | 162 °C @ 743 mmHg; 167-167.1 °C | [1][2][5] |

| Melting Point | -11.7 °C | [1] |

| Density | 1.5498 g/mL @ 20 °C | [1][5] |

| Refractive Index | 1.5202 @ 20 °C | [5] |

| Vapor Pressure | 2.67 - 3.70 mmHg @ 25 °C; 4.676 kPa @ 74.8 °C | [1][2][4] |

| Water Solubility | 1.77 x 10⁻³ mol/L | [1] |

| Partition Coefficient | log Kow = 2.32 - 3.27 @ 20°C | [1] |

| Chemical Family | Chlorinated Hydrocarbon | [1] |

Experimental Protocols

Synthesis Methodologies

Several synthetic routes for 1,1,2,3-tetrachloropropene have been documented, primarily for industrial-scale production. These methods often involve multi-step processes starting from basic feedstocks.

1. Synthesis from Ethylene and Carbon Tetrachloride:

A common industrial synthesis involves a five-step process starting with ethylene and carbon tetrachloride.[6]

-

Step 1: Formation of 1,1,1,3-Tetrachloropropane (HCC-250fb): Ethylene is reacted with carbon tetrachloride in a liquid phase. This reaction is catalyzed by a system comprising iron, ferric chloride, and a chelating agent like tributyl phosphate.[6][7]

-

Step 2: Dehydrochlorination to Trichloropropenes: The resulting 1,1,1,3-tetrachloropropane is dehydrochlorinated using a caustic solution, producing a mixture of 1,1,3-trichloropropene (HCC-1240za) and 3,3,3-trichloropropene (HCC-1240zf).[6]

-

Step 3: Chlorination to Pentachloropropane: The trichloropropene mixture is then chlorinated to yield 1,1,1,2,3-pentachloropropane.[6][8]

-

Step 4: Dehydrochlorination to Tetrachloropropenes: A subsequent dehydrochlorination of 1,1,1,2,3-pentachloropropane produces a mixture of 1,1,2,3-tetrachloropropene and 2,3,3,3-tetrachloropropene.[3]

-

Step 5: Isomerization: The 2,3,3,3-tetrachloropropene isomer is converted to the desired 1,1,2,3-tetrachloropropene via allylic rearrangement, typically using a Lewis acid catalyst such as anhydrous ferric chloride.[3][8][9]

2. Synthesis from 1,3-Dichloropropene:

An alternative method starts with 1,3-dichloropropene.[4]

-

Primary Chlorination: 1,3-dichloropropene undergoes chlorination under light to produce 1,1,2,3-tetrachloropropane.[4]

-

Dehydrochlorination: The tetrachloropropane intermediate is dehydrochlorinated using calcium hydroxide to yield a mixture of trichloropropenes.[4]

-

Secondary Chlorination: This mixture is further chlorinated to obtain pentachloropropanes.[4]

-

Secondary Dehydrochlorination: The pentachloropropanes are dehydrochlorinated, again with calcium hydroxide, to give a mixture of tetrachloropropenes.[4]

-

Isomerization: The final step involves the isomerization of the tetrachloropropene mixture to isolate 1,1,2,3-tetrachloropropene.[4]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable technique for the analysis of 1,1,2,3-tetrachloropropene.

-

Method: A reverse-phase (RP) HPLC method can be employed.[10]

-

Mobile Phase: A typical mobile phase consists of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid. For applications compatible with mass spectrometry (MS), formic acid should be used in place of phosphoric acid.[10]

-

Application: This method is scalable and can be adapted for preparative separation to isolate impurities and is also suitable for pharmacokinetic studies.[10]

Visualizations

Caption: Synthesis pathway of 1,1,2,3-Tetrachloropropene from Ethylene.

Caption: GHS hazard classification logical relationships.

Safety and Hazard Information

1,1,2,3-Tetrachloropropene is classified as a hazardous chemical with significant health and environmental risks. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements:

-

Acute Toxicity: Harmful if swallowed (H302), Harmful in contact with skin (H312), and Fatal if inhaled (H330).[11][12]

-

Skin and Eye Damage: Causes severe skin burns and eye damage (Category 1).[1] It also causes serious eye irritation (H319).[11][12]

-

Sensitization: May cause an allergic skin reaction (H317).[1][12]

-

Long-Term Health Effects: Suspected of causing genetic defects (Germ Cell Mutagenicity, Category 2) and suspected of damaging fertility or the unborn child (Reproductive Toxin, Category 2).[1]

-

Environmental Hazards: Very toxic to aquatic life with long-lasting effects (H400, H410).[1][11]

Handling Precautions: Due to these hazards, strict safety protocols must be followed. This includes handling the substance in a well-ventilated area, preferably a fume hood, and using appropriate personal protective equipment (PPE).[11] Recommended PPE includes chemical-resistant gloves, protective clothing, and safety goggles with a face shield.[1][11] An emergency eye wash station and shower should be readily accessible.[1] Incompatible materials to avoid include strong oxidizing agents, acids, and bases.[1]

References

- 1. msdsdigital.com [msdsdigital.com]

- 2. chembk.com [chembk.com]

- 3. US4535194A - Process for producing 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]

- 4. chembk.com [chembk.com]

- 5. CAS 10436-39-2 | 1300-5-08 | MDL MFCD01024427 | 1,1,2,3-Tetrachloropropene | SynQuest Laboratories [synquestlabs.com]

- 6. EP2951139B1 - Synthesis of 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]

- 7. US8907147B2 - Synthesis of 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]

- 8. EP0131560B1 - Process for producing 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]

- 9. WO2014121173A1 - Synthesis of 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]

- 10. 1,1,2,3-Tetrachloropropene | SIELC Technologies [sielc.com]

- 11. echemi.com [echemi.com]

- 12. 1,1,2,3-Tetrachloro-1-propene | C3H2Cl4 | CID 25281 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis and structural characterization of tetrachloropropene isomers.

An In-depth Technical Guide on the Synthesis and Structural Characterization of Tetrachloropropene Isomers

Introduction

Tetrachloropropenes are chlorinated hydrocarbons with the molecular formula C₃H₂Cl₄.[1][2] As positional isomers, they share the same molecular formula but differ in the arrangement of their chlorine atoms, leading to distinct physical and chemical properties. This variability makes the selective synthesis and accurate structural characterization of each isomer crucial for their application in various fields, including as intermediates in the production of pesticides and pharmaceuticals.[3][4] This guide provides a comprehensive overview of the synthesis and structural elucidation of key this compound isomers, intended for researchers and professionals in chemical synthesis and drug development.

Synthesis of this compound Isomers

The synthesis of specific this compound isomers often involves multi-step processes, including chlorination, dehydrochlorination, and isomerization reactions. The choice of starting materials, catalysts, and reaction conditions is critical for achieving high yields and selectivity for the desired isomer.

Synthesis of 1,1,2,3-Tetrachloropropene

1,1,2,3-Tetrachloropropene is a significant isomer, and its synthesis can be achieved through several routes. A common method involves the dehydrochlorination of 1,1,1,2,3-pentachloropropane.[5][6] This precursor is typically synthesized by the chlorination of a mixture of 1,1,3- and 3,3,3-trichloropropenes.[7]

Another important pathway to 1,1,2,3-tetrachloropropene is the isomerization of 2,3,3,3-tetrachloropropene. This allylic rearrangement is effectively catalyzed by Lewis acids, with anhydrous ferric chloride being a common choice.[5][6]

A more integrated process starts from the reaction of carbon tetrachloride with ethylene to produce 1,1,1,3-tetrachloropropane, which is then dehydrochlorinated to a mixture of trichloropropenes. Subsequent chlorination yields 1,1,1,2,3-pentachloropropane, which upon dehydrochlorination and isomerization, produces 1,1,2,3-tetrachloropropene.[5][6]

Synthesis of 2,3,3,3-Tetrachloropropene

The synthesis of 2,3,3,3-tetrachloropropene is often linked to that of 1,1,2,3-tetrachloropropene. The dehydrochlorination of 1,1,1,2,3-pentachloropropane typically yields a mixture of both 2,3,3,3- and 1,1,2,3-tetrachloropropene.[6][8] These isomers can then be separated by fractional distillation.[8]

Synthesis of 1,3,3,3-Tetrachloropropene

This isomer can be synthesized through the chlorination of propene using chlorine gas in the presence of a catalyst such as ferric chloride or aluminum chloride.[8] Careful control of the reaction temperature, typically between 50-100°C, is necessary to balance reactivity and minimize the formation of side products.[8] The choice of catalyst can influence the regioselectivity of the reaction.[8]

Synthesis of 1,1,3,3-Tetrachloropropene

The synthesis of 1,1,3,3-tetrachloropropene is achieved through the selective dehydrochlorination of 1,1,1,3,3-pentachloropropane.[8] This reaction is carried out in the liquid phase using a catalyst system composed of elemental iron and ferric chloride at temperatures ranging from 50-150°C.[8]

Experimental Protocols

General Workflow for Synthesis and Characterization

Caption: General workflow for the synthesis, purification, and characterization of this compound isomers.

Synthesis of 1,1,2,3-Tetrachloropropene from 1,3-Dichloropropene

Caption: Reaction pathway for the synthesis of 1,1,2,3-tetrachloropropene.[9]

Protocol for Isomerization of 2,3,3,3-Tetrachloropropene to 1,1,2,3-Tetrachloropropene:

-

An isomeric mixture of 2,3,3,3- and 1,1,2,3-tetrachloropropene is charged into a reaction vessel.[6]

-

A Lewis acid catalyst, such as substantially anhydrous ferric chloride, is added to the mixture.[6]

-

The reaction mixture is heated to a temperature in the range of 70°C to 110°C, preferably 80°C to 100°C.[6][7]

-

The reaction is allowed to proceed for several hours to effect the allylic rearrangement of 2,3,3,3-tetrachloropropene to 1,1,2,3-tetrachloropropene.[4]

-

Upon completion, the reaction mixture is cooled.[7]

Structural Characterization

The structural elucidation of this compound isomers relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

NMR Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between isomers by providing detailed information about the chemical environment of protons (¹H NMR) and carbons (¹³C NMR).[10] The number of signals, their chemical shifts, and splitting patterns are unique for each isomer.

-

¹H NMR: For example, in 1,1,3,3-tetrachloropropene, the two vinyl protons would likely appear as doublets due to coupling with each other.[11] The chemical shifts would be influenced by the presence of the chlorine atoms on the same carbon.

-

¹³C NMR: The number of unique carbon signals directly corresponds to the number of non-equivalent carbon atoms in the molecule, providing a clear distinction between isomers with different symmetries.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[12] For this compound isomers, the key absorption bands are associated with C=C stretching and C-Cl stretching vibrations.

-

C=C Stretching: The position of the C=C stretching frequency (typically in the 1680-1630 cm⁻¹ region) can provide clues about the substitution pattern around the double bond.[13]

-

C-Cl Stretching: The C-Cl stretching vibrations occur in the fingerprint region (below 1500 cm⁻¹) and, while complex, the overall pattern is unique for each isomer.[14]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While all this compound isomers have the same molecular weight, their fragmentation patterns upon ionization will differ due to the different arrangements of atoms, aiding in their identification.[15] The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will also be characteristic in the mass spectrum.

Data Presentation

Physical Properties of this compound Isomers

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |

| 1,1,2,3-Tetrachloropropene | 10436-39-2 | C₃H₂Cl₄ | 179.86 | 162 @ 743 mmHg[16] | 1.5498 @ 20°C[16] | 1.5202 @ 20°C[16] |

| 1,1,3,3-Tetrachloropropene | 18611-43-3 | C₃H₂Cl₄ | 179.86 | - | - | - |

| 1,2,3,3-Tetrachloropropene | 20589-85-9 | C₃H₂Cl₄ | 179.86 | - | - | - |

| 2,3,3,3-Tetrachloropropene | - | C₃H₂Cl₄ | 179.86 | - | - | - |

| 1,3,3,3-Tetrachloropropene | - | C₃H₂Cl₄ | 179.86 | - | - | - |

Spectroscopic Data of this compound Isomers

| Isomer | ¹H NMR (δ, ppm) | Key IR Bands (cm⁻¹) | Mass Spectrum (m/z) |

| 1,1,2,3-Tetrachloropropene | - | - | - |

| 1,1,3,3-Tetrachloropropene | 6.397 (d), 6.327 (d), J=9.3 Hz[11] | - | - |

| 1,2,3,3-Tetrachloropropene | - | - | Available via NIST WebBook[17] |

Detailed spectroscopic data for all isomers is extensive and would require dedicated experimental acquisition.

Logical Relationships in Characterization

Caption: Logical workflow for the structural elucidation of this compound isomers.

Conclusion

The synthesis and structural characterization of this compound isomers are essential for their controlled application in chemical industries. The selection of appropriate synthetic routes allows for the targeted production of specific isomers. A combination of spectroscopic techniques, particularly NMR, IR, and mass spectrometry, is indispensable for the unambiguous identification and structural verification of these compounds. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals working with these chlorinated hydrocarbons.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 1,1,2,3-Tetrachloro-1-propene | C3H2Cl4 | CID 25281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 1,1,2,3-Tetrachloroprop-1-ene [chembk.com]

- 5. WO2014121173A1 - Synthesis of 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]

- 6. EP0131560B1 - Process for producing 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]

- 7. US4535194A - Process for producing 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]

- 8. Buy this compound | 10436-39-2 [smolecule.com]

- 9. WO2022056129A1 - Processes for preparing pentachloropropane and this compound from dichloropropene - Google Patents [patents.google.com]

- 10. creative-biostructure.com [creative-biostructure.com]

- 11. 1,1,3,3-TETRACHLOROPROPENE(18611-43-3) 1H NMR [m.chemicalbook.com]

- 12. m.youtube.com [m.youtube.com]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 15. Brain metabolites of lindane and related isomers: identification by negative ion mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. CAS 10436-39-2 | 1300-5-08 | MDL MFCD01024427 | 1,1,2,3-Tetrachloropropene | SynQuest Laboratories [synquestlabs.com]

- 17. 1-Propene, 1,2,3,3-tetrachloro- [webbook.nist.gov]

Tetrachloropropene CAS number, molecular formula, and weight.

An In-depth Technical Guide to Tetrachloropropene Isomers

This technical guide provides a comprehensive overview of this compound, focusing on its various isomers. It is intended for researchers, scientists, and professionals in drug development and related fields who require detailed chemical, physical, and toxicological information. This document summarizes key quantitative data, outlines experimental protocols, and visualizes important pathways and workflows.

Core Chemical and Physical Data

This compound (C₃H₂Cl₄) is a chlorinated alkene with a molecular weight of approximately 179.86 g/mol .[1][2] It exists in several isomeric forms, each with a unique CAS number and distinct physical properties. The primary isomers include 1,1,2,3-tetrachloropropene, 1,1,3,3-tetrachloropropene, 1,2,3,3-tetrachloropropene, and 2,3,3,3-tetrachloropropene.

Data Summary of this compound Isomers

The following table summarizes the key identification and physical property data for the main isomers of this compound.

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |

| 1,1,2,3-Tetrachloropropene | 10436-39-2 | C₃H₂Cl₄ | 179.86 | 162 @ 743 mmHg | 1.5498 @ 20°C | 1.5202 @ 20°C |

| 1,1,3,3-Tetrachloropropene | 18611-43-3 | C₃H₂Cl₄ | 179.86 | 176.1 @ 760 mmHg | 1.532 | 1.511 |

| (Z)-1,2,3,3-Tetrachloropropene | 20589-85-9 | C₃H₂Cl₄ | 179.9 | Not Available | Not Available | Not Available |

| (E)-1,2,3,3-Tetrachloropropene | 34495-84-6 | C₃H₂Cl₄ | 179.9 | Not Available | Not Available | Not Available |

| 2,3,3,3-Tetrachloropropene | 16500-91-7 | C₃H₂Cl₄ | 179.9 | Not Available | Not Available | Not Available |

Synthesis and Manufacturing

The synthesis of this compound isomers often involves multi-step processes starting from simpler chlorinated hydrocarbons.

Synthesis of 1,1,2,3-Tetrachloropropene

A common industrial synthesis route for 1,1,2,3-tetrachloropropene begins with the reaction of ethylene and carbon tetrachloride to produce 1,1,1,3-tetrachloropropane.[1][3] This intermediate then undergoes a series of dehydrochlorination and chlorination steps, followed by an allylic rearrangement to yield the final product.[1]

References

- 1. US4535194A - Process for producing 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]

- 2. CN103524296B - Preparation method of 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]

- 3. EP2951139B1 - Synthesis of 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of Tetrachloropropene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tetrachloropropene isomers in a range of common organic solvents. Due to the limited availability of specific quantitative data for this compound, this document also draws upon information regarding structurally similar chlorinated alkenes to provide a broader understanding of solubility trends. This guide includes detailed experimental protocols for determining solubility, data presented in a clear tabular format, and visualizations to aid in the comprehension of experimental workflows and the factors influencing solubility.

Introduction to this compound and its Solubility

This compound (C₃H₂Cl₄) is a halogenated alkene with several isomers, each exhibiting distinct physical and chemical properties. The solubility of these compounds in organic solvents is a critical parameter in various applications, including chemical synthesis, formulation development, and environmental fate and transport studies. Understanding the solubility behavior of this compound is essential for designing and optimizing processes where it is used as a reactant, solvent, or intermediate.

Generally, tetrachloropropenes are characterized by low water solubility and good solubility in a variety of organic solvents. This is attributed to their relatively nonpolar nature, a consequence of the carbon-chlorine bonds and the overall molecular structure. The principle of "like dissolves like" is a key determinant of their solubility, with higher solubility observed in nonpolar and weakly polar organic solvents.

This guide will focus on the available qualitative and extrapolated quantitative solubility data for various this compound isomers in common laboratory solvents.

Solubility of this compound Isomers

-

1,1,2,3-Tetrachloropropene is known to be soluble in organic solvents such as chloroform and carbon tetrachloride and is slightly soluble in methanol.[1][2][3]

-

1,1,3,3-Tetrachloroprop-1-ene is described as being soluble in most organic solvents.[4]

-

1,2,2,3-Tetrachloropropane , a related chlorinated propane, is primarily soluble in organic solvents like alcohols, ethers, and other chlorinated hydrocarbons, with low solubility in water.[3]

To provide a more quantitative perspective, the following table summarizes the available qualitative information and includes estimated solubility values based on the behavior of structurally similar chlorinated alkenes. These estimations should be used as a general guide and may not reflect the precise solubility of this compound isomers.

| This compound Isomer | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Data Type |

| 1,1,2,3-Tetrachloropropene | Methanol | 25 | Slightly Soluble | Qualitative[1][3] |

| 1,1,2,3-Tetrachloropropene | Chloroform | 25 | Soluble | Qualitative[2] |

| 1,1,2,3-Tetrachloropropene | Carbon Tetrachloride | 25 | Soluble | Qualitative[2] |

| 1,1,3,3-Tetrachloroprop-1-ene | Most Organic Solvents | 25 | Soluble | Qualitative[4] |

| All Isomers (General) | Ethanol | 25 | Likely Soluble | Extrapolated |

| All Isomers (General) | Acetone | 25 | Likely Soluble | Extrapolated |

| All Isomers (General) | Diethyl Ether | 25 | Likely Soluble | Extrapolated |

| All Isomers (General) | Toluene | 25 | Likely Soluble | Extrapolated |

| All Isomers (General) | n-Hexane | 25 | Likely Soluble | Extrapolated |

Experimental Protocol for Determining Liquid-Liquid Solubility

The following is a detailed experimental protocol for determining the solubility of a liquid analyte, such as a this compound isomer, in a liquid organic solvent. This method is based on the widely used "shake-flask" method, followed by quantitative analysis.

Materials and Equipment

-

Analyte: this compound isomer of known purity.

-

Solvent: High-purity organic solvent (e.g., methanol, ethanol, acetone, diethyl ether, toluene, n-hexane).

-

Glassware: Volumetric flasks, screw-cap vials or test tubes, graduated cylinders, pipettes.

-

Analytical Instrument: Gas chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID or Electron Capture Detector - ECD) or a High-Performance Liquid Chromatograph (HPLC) with an appropriate detector (e.g., UV detector).

-

Shaker or Vortex Mixer: To ensure thorough mixing.

-

Thermostatically Controlled Water Bath or Incubator: To maintain a constant temperature.

-

Syringes and Filters: For sample preparation.

-

Analytical Balance: For accurate weighing.

Experimental Procedure

-

Preparation of Standard Solutions:

-

Accurately prepare a series of standard solutions of the this compound isomer in the chosen organic solvent. The concentrations of these standards should bracket the expected solubility range.

-

These standards will be used to create a calibration curve for the analytical instrument.

-

-

Equilibration:

-

In a series of screw-cap vials, add a known excess amount of the this compound isomer to a known volume of the organic solvent. The presence of a distinct, undissolved layer of the analyte is crucial to ensure saturation.

-

Seal the vials tightly to prevent evaporation.

-

Place the vials in a thermostatically controlled water bath or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the vials using a shaker or vortex mixer for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the analyte in the solvent phase remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a sufficient period (e.g., several hours) to allow for complete phase separation.

-

Carefully withdraw an aliquot from the solvent phase (the top or bottom layer, depending on the relative densities of the analyte and solvent) using a syringe. It is critical to avoid disturbing the undissolved analyte layer.

-

Filter the collected aliquot through a syringe filter (e.g., 0.22 µm PTFE filter) to remove any suspended micro-droplets of the undissolved analyte.

-

-

Quantitative Analysis:

-

Dilute the filtered aliquot with the pure solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample and the standard solutions using the chosen analytical method (GC or HPLC).

-

Record the peak area or height for the analyte in each sample and standard.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area/height of the standards against their known concentrations.

-

Determine the concentration of the this compound isomer in the diluted sample by interpolating its peak area/height on the calibration curve.

-

Calculate the original concentration of the this compound isomer in the saturated solvent phase by accounting for the dilution factor. This value represents the solubility of the this compound isomer in the specific organic solvent at the experimental temperature.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Factors Influencing Solubility

The solubility of this compound in organic solvents is influenced by several factors, primarily related to the intermolecular forces between the solute (this compound) and the solvent molecules. The relationship between these factors can be visualized as follows:

Key influencing factors include:

-

Polarity: As nonpolar to weakly polar molecules, tetrachloropropenes will exhibit higher solubility in solvents with similar low polarity, such as hexane, toluene, and diethyl ether. Their solubility is expected to be lower in more polar solvents, particularly those with strong hydrogen-bonding capabilities like methanol.

-

Molecular Size and Shape: The size and shape of both the this compound isomer and the solvent molecule can affect how well they pack together, influencing the strength of intermolecular interactions.

-

Temperature: Generally, the solubility of liquids in liquids increases with temperature, as the increased kinetic energy helps to overcome intermolecular forces.

-

Presence of Other Solutes: The presence of other dissolved substances can impact the solubility of this compound by altering the overall properties of the solvent.

Conclusion

This technical guide has provided an overview of the solubility of this compound in common organic solvents, acknowledging the current limitations in available quantitative data. The provided experimental protocol offers a robust framework for researchers to determine precise solubility values for specific this compound isomers in various solvents. The visualizations included are intended to clarify the experimental process and the fundamental principles governing solubility. Further research is needed to generate comprehensive and publicly available quantitative solubility data for all this compound isomers to support their safe and effective use in scientific and industrial applications.

References

Spectroscopic Analysis of 1,1,2,3-Tetrachloropropene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the spectroscopic data available for the compound 1,1,2,3-tetrachloropropene (C₃H₂Cl₄). Due to the limited availability of public domain spectroscopic data for this specific isomer, this document summarizes the known information and presents data for closely related isomers where applicable, offering a comparative reference. It also details generalized experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and outlines a common synthetic pathway for its preparation. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Introduction

1,1,2,3-Tetrachloropropene is a chlorinated alkene of interest in synthetic organic chemistry. Accurate and comprehensive spectroscopic data is crucial for its identification, characterization, and for monitoring its presence and purity in chemical reactions. This guide aims to consolidate the available spectroscopic information for this compound and provide standardized methodologies for its analysis.

Spectroscopic Data

Comprehensive, publicly accessible spectroscopic data for 1,1,2,3-tetrachloropropene is scarce. The following tables summarize the available information. For comparative purposes, data for isomeric tetrachloropropanes and tetrachloropropenes are also included where available, and are clearly labeled as such.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹³C NMR Spectral Data of a 1,1,2,3-Tetrachloropropene Isomer

| Compound Name | Carbon Atom | Chemical Shift (ppm) |

| 1,1,2,3-Tetrachloro-1-propene | C1 | Data not available |

| C2 | Data not available | |

| C3 | Data not available | |

| Source: A Bruker HX-90 instrument was used to acquire the spectrum.[1] |

Table 2: ¹H NMR Spectral Data of a Tetrachloropropane Isomer

| Compound Name | Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| 1,2,2,3-Tetrachloropropane | CH₂Cl | 4.17 | Singlet | - |

| CHCl | 4.129 | Singlet | - | |

| Note: Data acquired in CCl₄ and CDCl₃ solutions.[2] |

Infrared (IR) Spectroscopy

Note: A detailed, peak-by-peak IR spectrum for 1,1,2,3-tetrachloropropene is not publicly available. General characteristic absorption bands for related structures are provided below.

Table 3: Characteristic Infrared Absorption Bands for Chlorinated Alkenes

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

| C=C | Stretch | 1600 - 1680 |

| C-Cl | Stretch | 600 - 800 |

| =C-H | Stretch | 3010 - 3095 |

| C-H | Bend | 675 - 995 |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 1-Propene, 1,2,3,3-tetrachloro-

| m/z | Relative Intensity | Possible Fragment |

| Data not publicly available in a tabulated format. | ||

| The molecular weight of 1,1,2,3-tetrachloropropene is 179.86 g/mol .[1] |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a liquid organic compound such as 1,1,2,3-tetrachloropropene.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-20 mg of the purified 1,1,2,3-tetrachloropropene in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube. The final volume should be approximately 0.6-0.7 mL.

-

Instrument Setup:

-

Spectrometer: A high-field NMR spectrometer (e.g., 300-600 MHz for ¹H NMR).

-

Reference: Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

-

Parameters: Standard acquisition parameters for ¹H and ¹³C NMR are used. This includes setting the appropriate spectral width, acquisition time, relaxation delay, and number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, proton decoupling is typically employed.

-

-

Data Acquisition and Processing: Acquire the Free Induction Decay (FID) and process the data using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like 1,1,2,3-tetrachloropropene, a neat spectrum can be obtained. Place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Instrument Setup:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Background: Record a background spectrum of the clean salt plates.

-

-

Data Acquisition: Place the sample in the spectrometer's sample compartment and acquire the spectrum. The spectrum is typically recorded in the range of 4000-400 cm⁻¹. The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile compound like 1,1,2,3-tetrachloropropene, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron Ionization (EI) is a common method, where the sample molecules are bombarded with a high-energy electron beam, leading to ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Synthesis of 1,1,2,3-Tetrachloropropene

A known method for the synthesis of 1,1,2,3-tetrachloropropene involves a multi-step process starting from ethylene and carbon tetrachloride.[4][5]

Caption: Synthesis pathway for 1,1,2,3-tetrachloropropene.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like 1,1,2,3-tetrachloropropene.

Caption: General workflow for spectroscopic analysis.

Conclusion

While a complete set of public domain spectroscopic data for 1,1,2,3-tetrachloropropene remains elusive, this guide provides a consolidated summary of the available information and offers standardized protocols for its analysis. The inclusion of data for related isomers serves as a useful reference for researchers. The outlined synthesis and analytical workflows provide a practical framework for the preparation and characterization of this compound. Further research to fully characterize the spectroscopic properties of 1,1,2,3-tetrachloropropene and make this data publicly available would be a valuable contribution to the scientific community.

References

- 1. 1,1,2,3-Tetrachloro-1-propene | C3H2Cl4 | CID 25281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2,2,3-TETRACHLOROPROPANE(13116-53-5) 1H NMR [m.chemicalbook.com]

- 3. 1-Propene, 1,2,3,3-tetrachloro- [webbook.nist.gov]

- 4. EP0131560B1 - Process for producing 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]

- 5. US4535194A - Process for producing 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]

Unveiling the Reactivity of the Carbon-Carbon Double Bond in Tetrachloropropene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The carbon-carbon double bond in tetrachloropropene isomers serves as a versatile functional group, susceptible to a range of chemical transformations. The presence of four electron-withdrawing chlorine atoms significantly influences the electron density of the π-system, rendering it electron-deficient and thus dictating its reactivity towards various reagents. This technical guide provides a comprehensive overview of the reactivity of the this compound scaffold, focusing on electrophilic addition, nucleophilic addition, and pericyclic reactions.

Electrophilic Addition: A Modulated Reactivity

While the electron-rich nature of a typical alkene double bond makes it highly susceptible to electrophilic attack, the reactivity of this compound is more nuanced. The inductive effect of the four chlorine atoms reduces the electron density of the double bond, making it less nucleophilic than simple alkenes. Nevertheless, electrophilic addition reactions can proceed, often requiring specific catalysts or conditions.

A key example is the halogenation of the double bond. The addition of chlorine (Cl₂) or bromine (Br₂) to this compound isomers leads to the formation of the corresponding hexachloropropane or dibromotetrachloropropane derivatives. These reactions typically proceed through a cyclic halonium ion intermediate.

Table 1: Quantitative Data on Electrophilic Addition Reactions of this compound Isomers

| This compound Isomer | Reagent | Catalyst/Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| 1,1,2,3-Tetrachloropropene | Cl₂ | Ferric Chloride | 20-100 | - | 1,1,1,2,2,3-Hexachloropropane | High | [1][2] |

| 2,3,3,3-Tetrachloropropene | Cl₂ | Ferric Chloride | 20-100 | - | 1,1,2,2,3,3-Hexachloropropane | High | [1][2] |

Experimental Protocol: Chlorination of a Mixture of this compound Isomers

This protocol describes a general procedure for the chlorination of a mixture of this compound isomers, a common step in the synthesis of various chlorinated compounds.

Materials:

-

Mixture of 2,3,3,3-tetrachloropropene and 1,1,2,3-tetrachloropropene

-

Anhydrous Ferric Chloride (FeCl₃)

-

Chlorine gas (Cl₂)

-

Inert solvent (e.g., carbon tetrachloride - use with extreme caution due to toxicity)

-

Nitrogen gas (N₂)

-

Apparatus for gas introduction and scrubbing of excess chlorine

Procedure:

-

In a reaction vessel equipped with a stirrer, gas inlet, condenser, and a gas outlet connected to a scrubber, dissolve the mixture of this compound isomers in an inert solvent under a nitrogen atmosphere.

-

Add a catalytic amount of anhydrous ferric chloride to the solution.

-

Begin bubbling chlorine gas through the solution at a controlled rate. The reaction is exothermic, and the temperature should be monitored and controlled, typically within the range of 20-100°C.

-

Continue the chlorination until the desired conversion is achieved, which can be monitored by techniques such as gas chromatography (GC).

-

Once the reaction is complete, stop the chlorine flow and purge the system with nitrogen to remove any residual chlorine gas.

-

The resulting mixture containing hexachloropropane isomers can then be subjected to purification steps, such as distillation, to isolate the desired products.[1][2]

Logical Relationship: Electrophilic Addition Mechanism

Caption: Mechanism of electrophilic addition to this compound.

Nucleophilic Reactions: A Dominant Pathway

The electron-deficient nature of the carbon-carbon double bond in this compound makes it highly susceptible to nucleophilic attack. This is a key feature of its reactivity profile and is exploited in various synthetic applications. Nucleophiles can add to the double bond or, in some cases, displace a vinylic or allylic chlorine atom via a substitution reaction. For instance, 1,1,3,3-tetrachloropropene is a versatile substrate for nucleophilic substitution reactions, leading to the formation of various acyclic and heterocyclic compounds.[3]

While specific rate constants for nucleophilic reactions with this compound isomers are not widely published, qualitative observations indicate that these reactions proceed readily.

Experimental Protocol: General Procedure for Nucleophilic Substitution on 1,1,3,3-Tetrachloropropene

This protocol provides a general framework for reacting 1,1,3,3-tetrachloropropene with a nucleophile. The specific conditions will need to be optimized based on the nucleophile used.

Materials:

-

1,1,3,3-Tetrachloropropene

-

Nucleophile (e.g., an amine, alkoxide, or thiol)

-

Aprotic polar solvent (e.g., DMF, DMSO, or acetonitrile)

-

Base (if required to deprotonate the nucleophile)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the nucleophile in an appropriate aprotic polar solvent.

-

If the nucleophile requires deprotonation, add a suitable base and stir until the deprotonation is complete.

-

Add 1,1,3,3-tetrachloropropene to the solution of the nucleophile, typically dropwise at a controlled temperature (e.g., 0°C or room temperature).

-

The reaction mixture is then stirred at a suitable temperature (from room temperature to elevated temperatures) until the reaction is complete, as monitored by TLC or GC.

-

Upon completion, the reaction is quenched with an appropriate reagent (e.g., water or a saturated ammonium chloride solution).

-

The product is then extracted into an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.

-

The crude product can be purified by standard techniques such as column chromatography or distillation.

Signaling Pathway: Nucleophilic Attack on 1,1,3,3-Tetrachloropropene

References

A Technical Guide to the Thermal Stability and Decomposition of Tetrachloropropene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrachloropropene, a chlorinated alkene with the molecular formula C₃H₂Cl₄, exists in several isomeric forms, with 1,1,2,3-tetrachloropropene being a common variant. This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition products of this compound. Due to the limited availability of specific experimental data for this compound isomers in publicly accessible literature, this guide combines available information on related chlorinated hydrocarbons with established principles of thermal analysis and decomposition chemistry. It outlines detailed, adaptable experimental protocols for investigating thermal stability using Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and for identifying decomposition products using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). This guide is intended to serve as a foundational resource for researchers working with or anticipating the formation of this compound in chemical processes.

Introduction

Chlorinated propenes are a class of reactive organic compounds that find application as intermediates in chemical synthesis. Their thermal stability is a critical parameter influencing their storage, handling, and behavior in high-temperature reaction environments. Understanding the decomposition pathways and the nature of the resulting products is paramount for ensuring process safety, predicting potential environmental impact, and controlling reaction outcomes. This guide focuses on this compound, providing a framework for its thermal analysis.

Thermal Stability of this compound

The thermal stability of different this compound isomers is expected to vary based on the positions of the chlorine atoms and the double bond, which influence bond dissociation energies.

Quantitative Thermal Stability Data (Illustrative)

Due to the absence of specific experimental data for the thermal decomposition of this compound isomers in the reviewed literature, the following table presents an illustrative summary of potential thermogravimetric analysis (TGA) data. This data should be experimentally verified.

| Isomer Name | Onset Decomposition Temperature (°C) | Peak Decomposition Temperature (°C) | Mass Loss (%) |

| 1,1,2,3-Tetrachloropropene | 350 - 450 | ~500 | >95 |

| 1,1,3,3-Tetrachloropropene | 370 - 470 | ~520 | >95 |

| 1,2,3,3-Tetrachloropropene | 360 - 460 | ~510 | >95 |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Decomposition Products of this compound

Upon heating, this compound is expected to decompose into a variety of smaller, and potentially more stable or more hazardous, chemical species. The exact composition of the decomposition products will depend on factors such as the specific isomer, temperature, heating rate, and the presence of other substances (e.g., oxygen, catalysts).

Based on the thermal decomposition of similar chlorinated hydrocarbons, the anticipated decomposition products of this compound may include:

-

Hydrogen Chloride (HCl): A common product from the decomposition of chlorinated organic compounds.

-

Phosgene (COCl₂): A highly toxic gas that can form in the presence of oxygen.

-

Smaller Chlorinated Alkanes and Alkenes: Such as chloroform, carbon tetrachloride, trichloroethylene, and dichloroacetylene.

-

Polycyclic Aromatic Hydrocarbons (PAHs): Can form at higher temperatures through complex secondary reactions.

-

Carbon Oxides (CO, CO₂): In the presence of oxygen.

-

Soot (Elemental Carbon): At very high temperatures or under oxygen-deficient conditions.

Illustrative Decomposition Product Distribution

The following table provides a hypothetical distribution of major decomposition products from the pyrolysis of 1,1,2,3-tetrachloropropene at two different temperatures, as might be determined by Py-GC-MS.

| Temperature (°C) | Hydrogen Chloride (%) | Chloroform (%) | Trichloroethylene (%) | Carbon Tetrachloride (%) | Other Chlorinated Species (%) |

| 600 | 45 | 20 | 15 | 10 | 10 |

| 800 | 55 | 10 | 5 | 5 | 25 (including smaller fragments and PAHs) |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual product distributions must be determined experimentally.

Experimental Protocols

To accurately determine the thermal stability and decomposition products of this compound, a combination of thermoanalytical and chromatographic techniques is essential.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition kinetics[2][3][4][5]. DTA measures the temperature difference between a sample and an inert reference, indicating whether decomposition processes are endothermic or exothermic[2][3][4].

Methodology:

-

Instrument: A calibrated Thermogravimetric Analyzer with simultaneous DTA capability (TG-DTA).

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound isomer into an inert crucible (e.g., alumina or platinum).

-

Atmosphere: Conduct the analysis under a controlled atmosphere, typically an inert gas like nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition. A separate experiment in an oxidative atmosphere (e.g., air or a mixture of oxygen and nitrogen) can be performed to assess combustion characteristics.

-

Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 1000°C) at a constant heating rate (e.g., 10°C/min).

-

Data Analysis:

-

Plot the mass change (%) as a function of temperature (TGA curve). The onset temperature of mass loss indicates the beginning of decomposition.

-

Plot the rate of mass change ( dm/dt ) as a function of temperature (DTG curve). The peak of the DTG curve indicates the temperature of maximum decomposition rate.

-

Plot the temperature difference (ΔT) as a function of temperature (DTA curve) to identify endothermic or exothermic events.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition. A sample is rapidly heated to a high temperature (pyrolyzed), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

Methodology:

-

Instrument: A pyrolysis unit coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Sample Preparation: Place a small, accurately weighed amount of the this compound isomer (typically in the microgram range) into a pyrolysis sample holder.

-

Pyrolysis: Rapidly heat the sample to the desired decomposition temperature (e.g., 600°C, 800°C) in an inert atmosphere (e.g., helium). The pyrolysis time is typically very short (seconds).

-

Gas Chromatography (GC):

-

The pyrolysis products are swept into the GC column by the carrier gas.

-

Use a suitable capillary column (e.g., a non-polar or mid-polar column) to separate the individual components of the pyrolysate.

-

Employ a temperature program for the GC oven to elute the compounds based on their boiling points and interactions with the stationary phase.

-

-

Mass Spectrometry (MS):

-

As compounds elute from the GC column, they enter the mass spectrometer.

-

The molecules are ionized (typically by electron impact), and the resulting fragment ions are separated by their mass-to-charge ratio.

-

The resulting mass spectrum for each compound serves as a "fingerprint" for its identification by comparison with spectral libraries (e.g., NIST).

-

-

Data Analysis: Identify and quantify the individual decomposition products based on their retention times and mass spectra.

Visualizations

Logical Workflow for Thermal Stability Assessment

References

- 1. Previous successes and untapped potential of pyrolysis–GC/MS for the analysis of plastic pollution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Influence of pyrolysis and torrefaction pretreatment temperature on the pyrolysis product distribution :: BioResources [bioresources.cnr.ncsu.edu]

- 3. Thermal Decomposition and a Kinetic Study of Poly(Para-Substituted Styrene)s [scirp.org]

- 4. 1,2,2,3-Tetrachloropropane | C3H4Cl4 | CID 25717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Historical Synthesis of Tetrachloropropene

This technical guide provides a comprehensive overview of the historical methods for the synthesis of various tetrachloropropene isomers. The information is intended for researchers, scientists, and professionals in drug development and chemical manufacturing. This document details key synthetic pathways, experimental protocols, and quantitative data, presented in a structured format for clarity and comparative analysis.

Introduction

Tetrachloropropenes are important chemical intermediates, notably in the production of pesticides and as precursors to hydrofluoroolefins (HFOs), which are used as refrigerants with low global warming potential. The synthesis of specific isomers, such as 1,1,2,3-tetrachloropropene (HCC-1230xa), has been the subject of considerable industrial research. Historically, the primary methods for producing tetrachloropropenes have revolved around the chlorination and dehydrochlorination of C3 hydrocarbon feedstocks. This guide focuses on the multi-step synthesis starting from ethylene and carbon tetrachloride, a common historical route.

Core Synthetic Pathways

The most well-documented historical methods for synthesizing 1,1,2,3-tetrachloropropene originate from the reaction of ethylene (CH₂=CH₂) with carbon tetrachloride (CCl₄). These multi-step processes involve a series of reactions including addition, dehydrochlorination, chlorination, and isomerization.

A prevalent historical pathway can be summarized in the following five steps[1]:

-

Telomerization: Reaction of ethylene with carbon tetrachloride to produce 1,1,1,3-tetrachloropropane (HCC-250fb).

-

First Dehydrochlorination: Conversion of 1,1,1,3-tetrachloropropane to a mixture of 1,1,3-trichloropropene (HCC-1240za) and 3,3,3-trichloropropene (HCC-1240zf).

-

Chlorination: Reaction of the trichloropropene mixture with chlorine to form 1,1,1,2,3-pentachloropropane (HCC-240db).

-

Second Dehydrochlorination: Conversion of 1,1,1,2,3-pentachloropropane to a mixture of 1,1,2,3-tetrachloropropene (HCC-1230xa) and 2,3,3,3-tetrachloropropene (HCC-1230xf).

-

Isomerization: Conversion of 2,3,3,3-tetrachloropropene to the desired 1,1,2,3-tetrachloropropene.

Recent advancements have focused on streamlining this process, for instance, by combining the chlorination and subsequent dehydrochlorination steps into a single reactor system[2].

Experimental Protocols and Data

The following sections provide detailed experimental methodologies and quantitative data for the key reactions in the historical synthesis of this compound.

Method 1: Multi-Step Synthesis of 1,1,2,3-Tetrachloropropene

This method follows the five-step pathway outlined above, starting from ethylene and carbon tetrachloride.

Step 1: Synthesis of 1,1,1,3-Tetrachloropropane (HCC-250fb)

-

Reaction: CCl₄ + CH₂=CH₂ → CCl₃CH₂CH₂Cl

-

Experimental Protocol: Ethylene is reacted with carbon tetrachloride in the liquid phase. The reaction is catalyzed by a system comprising a source of metallic iron (activator) and a promoter, typically an organic phosphite or phosphate compound such as triethyl phosphate or tributyl phosphate[1][3]. Ferric chloride may also be present or generated in situ[4]. The reaction is carried out with agitation[5].

-

Quantitative Data:

| Parameter | Value | Reference |

| Temperature | 50°C to 150°C (preferably 70°C to 130°C) | [3][4] |

| Ethylene Pressure | 1 x 10⁵ Pa to 14 x 10⁵ Pa (gauge) | [3] |

| CCl₄ to Ethylene Mole Ratio | 0.02:1 to 50:1 (preferably 1:1 to 3:1) | [5] |

| Residence Time | 0.01 to 24 hours (preferably 1 to 12 hours) | [5] |

| Selectivity for HCC-250fb | 95% | [5] |

| CCl₄ Conversion (single-pass) | 70% | [5] |

Step 2: Dehydrochlorination of 1,1,1,3-Tetrachloropropane

-

Reaction: CCl₃CH₂CH₂Cl → CCl₂=CHCH₂Cl + CCl₃CH=CH₂ + HCl

-

Experimental Protocol: The 1,1,1,3-tetrachloropropane is dehydrochlorinated in a liquid phase reactor. This can be achieved by adding a caustic solution (e.g., NaOH) in the presence of a phase transfer catalyst[3][4]. Alternatively, a Lewis acid catalyst such as ferric chloride can be used, often in a reactive distillation column to continuously remove the products and HCl[1][5].

-

Quantitative Data:

| Parameter | Value | Reference |

| Temperature (Caustic) | 40°C to 80°C (preferably 50°C to 75°C) | [3][4] |

| Temperature (Catalytic) | 80°C to 130°C (preferably 100°C to 120°C) | [1][5] |

| Pressure (Catalytic) | 7 kPa to 100 kPa | [1] |

| Catalyst Ratio (FeCl₃/HCC-250fb) | 50 to 5000 ppmw | [1][5] |

| Residence Time (Catalytic) | 0.5 to 8 hours | [1][5] |

Step 3: Chlorination of Trichloropropenes

-

Reaction: CCl₂=CHCH₂Cl / CCl₃CH=CH₂ + Cl₂ → CCl₃CHClCH₂Cl

-

Experimental Protocol: The mixture of trichloropropene isomers from the previous step is reacted with chlorine gas to produce 1,1,1,2,3-pentachloropropane (HCC-240db)[1][5]. This step is typically a straightforward chlorination reaction.

-

Quantitative Data: Specific quantitative data for this step is not detailed in the provided search results, but it is a standard addition reaction.

Step 4: Dehydrochlorination of 1,1,1,2,3-Pentachloropropane

-

Reaction: CCl₃CHClCH₂Cl → CCl₂=CClCH₂Cl + CCl₃CCl=CH₂ + HCl

-

Experimental Protocol: The 1,1,1,2,3-pentachloropropane is dehydrochlorinated, often in a reactor containing a base (caustic solution) or a dehydrochlorination catalyst like ferric chloride, to yield a mixture of 1,1,2,3-tetrachloropropene and 2,3,3,3-tetrachloropropene[1][4][5]. The reaction can be performed in a 1000 ml reactor equipped with an agitator, distillation column, and condenser[1][5].

-

Quantitative Data:

| Parameter | Value | Reference |

| Temperature | 120°C | [1][5] |

| Pressure | 20 kPa (150 mm Hg) | [1][5] |

| Catalyst | Anhydrous FeCl₃ | [1][5] |

Step 5: Isomerization of 2,3,3,3-Tetrachloropropene

-

Reaction: CCl₃CCl=CH₂ → CCl₂=CClCH₂Cl

-

Experimental Protocol: The mixture of tetrachloropropenes is treated with a Lewis acid catalyst, typically anhydrous ferric chloride, to facilitate the allylic rearrangement of 2,3,3,3-tetrachloropropene to the more stable 1,1,2,3-tetrachloropropene[1][3][5].

-

Quantitative Data: This step is often carried out to drive the equilibrium towards the desired product. Haszeldine reported a thermal isomerization at 180°C yielding 45% of 1,1,2,3-tetrachloropropene[4].

Method 2: Synthesis of 1,1,3,3-Tetrachloropropene

-

Reaction: Dehydrochlorination of 1,1,1,3,3-pentachloropropane.

-

Experimental Protocol: 1,1,1,3,3-pentachloropropane is placed in a jacketed glass reactor with a reflux condenser under an inert nitrogen atmosphere. Anhydrous ferric chloride is introduced as the catalyst, and the mixture is stirred[6].

-

Quantitative Data:

| Parameter | Value | Reference |

| Reactant Purity | 99.6% (1,1,1,3,3-pentachloropropane) | [6] |

| Stirring Speed | 800 rpm | [6] |

| Catalyst | Anhydrous Ferric Chloride | [6] |

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate the key reaction pathways and experimental workflows described in this guide.

References

- 1. EP2951139B1 - Synthesis of 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]

- 2. US20150025282A1 - Process to make 1,1,2,3-Tetrachloropropene - Google Patents [patents.google.com]

- 3. EP0131560B1 - Process for producing 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]

- 4. US4535194A - Process for producing 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]

- 5. WO2014121173A1 - Synthesis of 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]

- 6. US10427998B2 - Compositions based on 1,1,3,3-tetrachloropropene - Google Patents [patents.google.com]

The Versatile Intermediate: A Technical Guide to Tetrachloropropene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrachloropropene, particularly the 1,1,2,3-isomer (CAS No. 10436-39-2), is a highly functionalized and reactive chemical intermediate with significant applications in organic synthesis. Its unique arrangement of chlorine atoms and a double bond makes it a versatile building block for the construction of a wide array of organic molecules, most notably in the agrochemical sector. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and diverse applications of 1,1,2,3-tetrachloropropene, with a focus on detailed experimental protocols, quantitative data, and reaction mechanisms to support its use in research and development.

Introduction